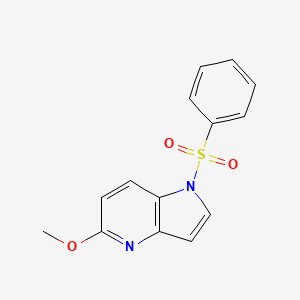

1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-14-8-7-13-12(15-14)9-10-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGCFODVQKTQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40458849 | |

| Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372077-49-1 | |

| Record name | 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40458849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylsulfonyl 5 Methoxy 4 Azaindole and Advanced Analogs

Strategic Approaches to the 4-Azaindole (B1209526) Core Synthesis

The construction of the 4-azaindole ring system is a key challenge due to the electronic properties of the pyridine (B92270) ring. nih.gov Several modern synthetic methods have been developed to address this, with palladium-catalyzed reactions being particularly prominent. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolopyridine Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon and carbon-nitrogen bonds necessary for constructing the bicyclic azaindole framework. nih.govrsc.org These methods often offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction can be applied to the synthesis of the 4-azaindole core, typically by coupling a substituted pyridine with a boronic acid derivative, followed by cyclization. For the synthesis of a 5-methoxy-4-azaindole derivative, a potential precursor would be a 3-halo-5-methoxypyridine. The synthesis of such precursors, for instance 3-bromo-5-methoxypyridine, can be achieved from 3,5-dibromopyridine (B18299) and sodium methoxide.

A plausible strategy for constructing the 5-methoxy-4-azaindole skeleton would involve the Suzuki coupling of a suitably protected 3-iodo-4-amino-5-methoxypyridine with a vinylboronic ester. The resulting intermediate can then undergo an intramolecular cyclization to form the pyrrole (B145914) ring. Subsequent N-arylation with phenylsulfonyl chloride would yield the target compound.

Table 1: Representative Conditions for Suzuki Cross-Coupling in Azaindole Synthesis

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Amino-2-bromo-5-iodopyridine | Phenylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 3-Iodo-4-aminopyridine | (2-Ethoxyvinyl)borolane | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 78 |

This table presents representative data from analogous reactions in the literature to illustrate typical reaction conditions.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and reactivity. nih.gov In the context of 4-azaindole synthesis, an organozinc derivative of a substituted pyridine could be coupled with a vinyl halide, followed by cyclization.

For the synthesis of 1-(phenylsulfonyl)-5-methoxy-4-azaindole, a potential route could involve the preparation of a 4-amino-3-zincio-5-methoxypyridine derivative, which would then be coupled with a suitable vinyl halide. The subsequent cyclization and N-sulfonylation would lead to the final product.

The Heck reaction, which couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, provides another avenue to the azaindole core. nih.gov A common strategy involves the intramolecular Heck cyclization of an N-alkenyl-halopyridine derivative. Alternatively, a cascade C-N cross-coupling/Heck reaction can be employed. nih.gov

A practical approach for synthesizing substituted 4-azaindoles involves a palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines. nih.gov For the target molecule, this could involve reacting a 4-amino-3-bromopyridine (B79700) derivative carrying a methoxy (B1213986) group at the 5-position with an appropriate alkene. The resulting intermediate would then be N-sulfonylated.

Table 2: Catalyst Systems for Cascade C-N Coupling/Heck Reaction for Azaindole Synthesis

| Entry | Amino-o-bromopyridine | Alkenyl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Amino-3-bromopyridine | α-Bromostyrene | Pd₂(dba)₃ (2) | XPhos (8) | t-BuONa | Dioxane | 110 | 34 |

| 2 | 4-Amino-3-bromopyridine | 1-Bromo-cyclohexene | Pd₂(dba)₃ (2) | XPhos (8) | t-BuONa | Dioxane | 110 | 85 |

This table presents data from the literature for the synthesis of 4-azaindole derivatives to illustrate the reaction's applicability. nih.gov

Annulation and Condensation Reactions for Azaindole Formation

Annulation and condensation reactions represent classical and effective strategies for building the pyrrole ring onto a pre-existing pyridine core.

A notable example is the Fischer indole (B1671886) synthesis, which has been successfully applied to the synthesis of 4- and 6-azaindoles, especially when the starting pyridylhydrazine bears an electron-donating group. nih.gov For the synthesis of 5-methoxy-4-azaindole, the key intermediate would be 5-methoxy-4-hydrazinopyridine. This hydrazine (B178648) can be prepared from the corresponding 4-amino-5-methoxypyridine. The condensation of this hydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization, would yield the desired 5-methoxy-4-azaindole. Subsequent N-sulfonylation with benzenesulfonyl chloride would then furnish this compound.

Another approach involves the palladium-catalyzed annulation of ortho-chloroaminopyridines with ketones. nih.gov This one-step procedure can provide polyfunctionalized 4-azaindoles under mild conditions. nih.gov

Metalation-Directed Functionalization of Azaindole Precursors

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. A directing group, such as a methoxy or a sulfonyl group, guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting lithiated species can then react with various electrophiles.

While direct metalation of the 4-azaindole core can be challenging, the N-phenylsulfonyl group can act as a directing group for lithiation at the C7 position in 7-azaindoles. rsc.org For this compound, the phenylsulfonyl group could potentially direct metalation to the C2 position, allowing for the introduction of substituents at this position to create advanced analogs. The methoxy group at C5 could also influence the regioselectivity of metalation. Further functionalization of the core can be achieved through C-H activation strategies, which have been reported for the sulfenylation of N-sulfonyl protected 7-azaindoles. rsc.org

N-Sulfonylation Strategies for Phenylsulfonyl Moiety Introduction

The introduction of a phenylsulfonyl group onto the nitrogen atom of the 4-azaindole core is a critical step in the synthesis of the target compound. This transformation is typically achieved through N-sulfonylation of the parent 5-methoxy-4-azaindole. The reaction generally involves the use of benzenesulfonyl chloride in the presence of a suitable base.

The selection of the base and solvent system is crucial for achieving high yields and purity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (B128534) (Et3N). The choice of solvent often depends on the base used, with aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) being frequently employed.

Table 1: Representative Conditions for N-Sulfonylation of Azaindoles

| Entry | Azaindole Substrate | Sulfonylating Agent | Base | Solvent | Yield (%) |

| 1 | 7-Azaindole (B17877) | Benzenesulfonyl chloride | NaH | THF | >95 |

| 2 | 7-Azaindole | p-Toluenesulfonyl chloride | K2CO3 | DMF | 85 |

| 3 | 4-Chloro-7-azaindole | Benzenesulfonyl chloride | Et3N | CH2Cl2 | 90 |

This table presents generalized conditions for N-sulfonylation on the azaindole scaffold based on common laboratory practices.

The N-phenylsulfonyl group serves a dual purpose. It can act as a protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent functionalization steps. More importantly, it functions as a powerful directing group in various transformations, including metalation and C-H functionalization, guiding the introduction of substituents to specific positions on the azaindole ring system.

Regioselective Functionalization of the 4-Azaindole Scaffold

The functionalization of the this compound scaffold with high regioselectivity is essential for the synthesis of complex analogs. Several modern synthetic techniques enable the precise modification of the azaindole core.

Directed ortho-Metalation and Halogen-Magnesium Exchange

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. wikipedia.org The N-phenylsulfonyl group on the 4-azaindole ring can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-7 position by a strong organolithium base, such as n-butyllithium or sec-butyllithium. baranlab.orgharvard.edu The resulting lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-7 position. wikipedia.org

The methoxy group at the C-5 position can also influence the regioselectivity of metalation, potentially directing deprotonation to the C-6 position. The outcome of the reaction is often dependent on the specific reaction conditions, including the base, solvent, and temperature.

Halogen-magnesium exchange is another indispensable tool for the regioselective functionalization of halogenated azaindoles. clockss.orgnih.govprinceton.edu This method involves the treatment of a bromo- or iodo-substituted azaindole with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. clockss.orgresearchgate.net The resulting Grignard reagent can then participate in various cross-coupling reactions. For instance, a 7-halo-1-(phenylsulfonyl)-5-methoxy-4-azaindole could be converted to its corresponding Grignard reagent and subsequently coupled with an electrophile.

Table 2: Electrophiles for Quenching Organometallic Intermediates

| Electrophile | Functional Group Introduced |

| Iodine (I2) | Iodo |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon dioxide (CO2) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Hydroxyalkyl |

| Alkyl halides | Alkyl |

This table provides examples of common electrophiles used in conjunction with directed ortho-metalation and halogen-magnesium exchange reactions.

Site-Selective C-H Functionalization Methodologies

Direct C-H functionalization has emerged as an atom-economical and efficient method for modifying heterocyclic scaffolds. nih.gov For N-sulfonyl protected azaindoles, transition-metal catalyzed C-H activation offers a route to introduce various substituents. rsc.orgrsc.orgresearchgate.net Palladium-catalyzed reactions are commonly employed for the arylation, alkenylation, and alkynylation of azaindole C-H bonds. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst, ligands, and directing groups. rsc.orgrsc.orgresearchgate.net

For instance, C-H sulfenylation of N-sulfonyl protected 7-azaindoles has been achieved at the C-3 position using sulfonyl chlorides in the presence of tetrabutylammonium (B224687) iodide (TBAI). rsc.orgrsc.orgresearchgate.net This suggests that similar strategies could be applied to the this compound system to achieve functionalization at the C-3 position. Lewis acid-catalyzed C-H functionalization has also been reported for azaarenes, providing another potential avenue for modification. cas.cn

Strategic Introduction and Manipulation of Methoxy Substituents

The 5-methoxy group is a key feature of the target compound. Its introduction onto the 4-azaindole scaffold can be achieved through various synthetic routes. One common approach involves starting with a correspondingly substituted pyridine derivative and constructing the pyrrole ring. For example, a substituted aminopyridine can undergo a series of reactions, such as the Hemetsberger–Knittel or Bartoli indole synthesis, to form the azaindole core. researchgate.net

Alternatively, the methoxy group can be introduced at a later stage of the synthesis via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a 5-halo- or 5-nitro-4-azaindole derivative. The electron-withdrawing nature of the pyridine nitrogen and the N-phenylsulfonyl group can facilitate such substitutions.

The methoxy group itself can be further manipulated. Demethylation to the corresponding 5-hydroxy-4-azaindole can be achieved using reagents like boron tribromide (BBr3) or trimethylsilyl (B98337) iodide (TMSI). The resulting hydroxyl group can then be used as a handle for further functionalization, for example, through O-alkylation or conversion to a triflate for cross-coupling reactions.

Synthesis of Complex Molecular Architectures Featuring this compound as a Key Building Block

The functionalized this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. The various handles introduced through regioselective functionalization can be utilized in a range of cross-coupling reactions.

Table 3: Common Cross-Coupling Reactions for Azaindole Functionalization

| Reaction Name | Coupling Partners | Catalyst/Reagents | Bond Formed |

| Suzuki Coupling | Organoboron reagent + Halide/Triflate | Pd catalyst, Base | C-C |

| Stille Coupling | Organotin reagent + Halide/Triflate | Pd catalyst | C-C |

| Sonogashira Coupling | Terminal alkyne + Halide/Triflate | Pd/Cu catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Amine + Halide/Triflate | Pd catalyst, Base | C-N |

| Heck Coupling | Alkene + Halide/Triflate | Pd catalyst, Base | C-C (alkene) |

This table summarizes key cross-coupling reactions applicable to the functionalized this compound scaffold.

For example, a 7-iodo-1-(phenylsulfonyl)-5-methoxy-4-azaindole can undergo Suzuki coupling with a variety of boronic acids or esters to introduce aryl or heteroaryl substituents at the C-7 position. Similarly, Sonogashira coupling can be used to install alkyne moieties, which can then be further elaborated. The strategic application of these cross-coupling reactions allows for the construction of a diverse library of complex molecules with potential applications in various fields of chemical research. The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents showcases the utility of such scaffolds in drug discovery. nih.gov

Biological Activities and Pharmacological Efficacy of 1 Phenylsulfonyl 5 Methoxy 4 Azaindole Derivatives

Broad Spectrum Bioactivity Profiles of Azaindole-Containing Compounds

The azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of biologically active molecules. nih.govnih.gov Azaindoles are bioisosteres of the naturally occurring indole (B1671886) moiety, but the substitution of a carbon atom with a nitrogen atom in the six-membered ring significantly alters physicochemical properties like solubility and lipophilicity. nih.govnih.gov These modifications can lead to enhanced pharmacokinetic profiles and improved molecular interactions with biological targets. nih.gov The four isomers of azaindole (4-, 5-, 6-, and 7-azaindole) each exhibit distinct properties, allowing for fine-tuning of drug candidates. nih.gov

Derivatives of the azaindole framework have demonstrated a wide array of pharmacological activities, positioning them as promising agents for treating a variety of diseases. nih.gov Their applications extend to oncology, infectious diseases, and neurology. For instance, certain 1,3-disubstituted-4-azaindoles have shown efficacy against Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. nih.gov Other derivatives have been investigated as M1 mAChR PAM agonists for the potential treatment of Alzheimer's disease. nih.gov The broad anti-proliferative activity against numerous cancer cell lines is one of the most extensively studied aspects of azaindole compounds, largely attributable to their ability to inhibit various protein kinases. nih.govresearchgate.net

Investigation of Kinase Inhibition by 1-(Phenylsulfonyl)-5-methoxy-4-azaindole Analogs

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery due to its central role in regulating nearly all cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.gov Azaindole derivatives have emerged as a significant class of kinase inhibitors. nih.gov The core azaindole structure is particularly adept at targeting the ATP-binding site of kinases. The arrangement of the pyrrole (B145914) nitrogen (as a hydrogen bond donor) and the pyridine (B92270) nitrogen (as a hydrogen bond acceptor) allows for the formation of two key hydrogen bonds with the "hinge" region of the kinase, effectively mimicking the binding of adenine (B156593) in ATP. nih.govnih.govmdpi.com The phenylsulfonyl group, as seen in the title compound, can enhance solubility and provide additional sites for molecular interactions, further contributing to binding affinity and selectivity.

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for cell cycle regulation, and their dysregulation is a common feature of cancer. Azaindole derivatives have been developed as potent inhibitors of various CDKs.

Meriolins , which are synthetic hybrids of natural alkaloids based on a 7-azaindole (B17877) scaffold, have shown strong cytotoxic potential by targeting CDKs. researchgate.net

A 7-azaindole derivative, compound 34d , demonstrated high selectivity, inhibiting CDK9 in the nanomolar range while showing less potency against CDK1 and CDK2. nih.gov

Research into 7-azaindole derivatives has also yielded potent inhibitors of CDK8, a kinase involved in transcription and linked to acute myeloid leukemia. nih.govCompound 6 from this class showed significant inhibitory activity against CDK8. nih.gov

Furthermore, 5-azaindolocarbazole derivatives have been synthesized as inhibitors of Check-point kinase 1 (Chk1), another crucial serine/threonine kinase in cell regulation. nih.govCompound 55b , with hydroxyl substitutions, was found to be the most potent against Chk1. nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Scaffold | Source |

|---|---|---|---|---|

| Compound 34d | CDK9/Cyclin T1 | 31 | 7-Azaindole | nih.gov |

| Compound 34d | CDK1/Cyclin B | 240 | 7-Azaindole | nih.gov |

| Compound 34d | CDK2/Cyclin E | 1600 | 7-Azaindole | nih.gov |

| Compound 6 | CDK8 | 51.3 | 7-Azaindole | nih.gov |

| Compound 55b | Chk1 | 14 | 5-Azaindole (B1197152) | nih.gov |

Beyond the CDK family, azaindoles also target other critical cell cycle regulators.

Aurora Kinases : These kinases (A, B, and C) are essential for mitotic progression. nih.gov Notably, 2,5-disubstituted-4-azaindoles have been identified as promising anti-proliferative agents that function through the selective inhibition of Aurora A kinase. nih.gov In a highly relevant example, a 7-azaindole derivative featuring a phenylsulfonyl group, GSK 1070916 , was developed as a potent inhibitor of Aurora B and Aurora C. nih.gov

Cell Division Cycle 7 (Cdc7) Kinase : Cdc7 is another key target for which azaindole derivatives have been developed as potential inhibitors. nih.gov

The MAPK signaling pathways are crucial for transmitting extracellular signals to cellular responses. While specific data on JNK inhibition by this compound is limited, related azaindole derivatives have been developed as potent inhibitors of p38 kinase, another key member of the MAPK family. nih.gov This indicates the potential of the azaindole scaffold to be adapted for targeting various kinases within this pathway.

Azaindole derivatives have shown significant efficacy in inhibiting various tyrosine kinases, which are pivotal in cellular signaling related to growth, differentiation, and survival.

c-Met Kinase : This receptor tyrosine kinase is often overexpressed in various cancers. nih.gov A series of N-nitrobenzenesulfonyl-4-azaindoles, which are structurally very similar to the title compound, were identified as potent c-Met inhibitors. nih.gov Compounds 62 and 63 in this series demonstrated IC₅₀ values of 70 nM and 20 nM, respectively. nih.gov

Janus Kinases (JAKs) : 7-azaindole derivatives have been reported as highly effective inhibitors of JAK2 and JAK3. nih.gov One such derivative, compound 97 , showed an IC₅₀ of 1 nM against JAK2 and was effective in prolonging survival in an in vivo leukemia model. nih.gov

Phosphatidylinositol 3-kinase (PI3K) : The PI3K pathway is another area where azaindole derivatives have been explored as inhibitors. nih.gov

KIT/FMS Kinases : The 7-azaindole derivative PLX647 was identified as a highly specific dual inhibitor of KIT and FMS kinases. nih.gov The introduction of a methoxy (B1213986) group at the 5-position of the 7-azaindole ring, creating PLX647-OMe , resulted in significantly enhanced aqueous solubility, a property that is often desirable in drug development. mdpi.com

| Compound | Target Kinase | IC₅₀ (nM) | Scaffold | Source |

|---|---|---|---|---|

| Compound 63 | c-Met | 20 | 4-Azaindole (B1209526) | nih.gov |

| Compound 62 | c-Met | 70 | 4-Azaindole | nih.gov |

| Compound 97 | JAK2 | 1 | 7-Azaindole | nih.gov |

| Compound 97 | JAK3 | 5 | 7-Azaindole | nih.gov |

| PLX647 | FMS (CSF1R) | 28 | 7-Azaindole | mdpi.com |

| PLX647-OMe | FMS (CSF1R) | 62 | 7-Azaindole | mdpi.com |

The efficacy and selectivity of azaindole-based inhibitors are rooted in their specific interactions within the kinase ATP-binding pocket. The primary binding interaction involves the formation of two hydrogen bonds between the azaindole core and the kinase hinge region. mdpi.comchemicalbook.com

Binding Orientations : Structural analyses have revealed two principal binding orientations for the azaindole moiety, termed "normal" and "flipped". chemicalbook.com In the "normal" mode, the carbonyl oxygen of a hinge residue acts as a hydrogen bond acceptor, while the backbone N-H of another residue donates a hydrogen bond. chemicalbook.com In the "flipped" orientation, a single hinge residue can act as both a hydrogen bond donor and acceptor. chemicalbook.com The specific orientation can be influenced by small modifications to the inhibitor structure. chemicalbook.com

Specific Interactions : The crystal structure of Pexidartinib (a 7-azaindole derivative) in complex with its target kinase CSF1R shows the pyrrole -NH and pyridine -N of the azaindole scaffold forming two distinct hydrogen bonds with the hinge residues Cys666 and Glu664, respectively. mdpi.com This bidentate hydrogen bonding pattern is a hallmark of many potent azaindole kinase inhibitors. mdpi.com

Selectivity : High selectivity is a critical attribute of a successful kinase inhibitor. Azaindole derivatives have been engineered to achieve remarkable selectivity. For example, an IKK2 inhibitor based on a 7-azaindole scaffold showed an almost 80-fold greater potency for IKK2 over the closely related IKK1 and was highly selective against a panel of 36 other kinases. nih.gov Similarly, the dual KIT/FMS inhibitor PLX647 was tested against a panel of 400 kinases and found to inhibit only nine of them by more than 50% at a concentration well above its IC₅₀ for the primary targets, demonstrating its high specificity. nih.gov

Modulatory Effects on G Protein-Coupled Receptors

Derivatives of 1-(phenylsulfonyl)-4-azaindole (B8813234) have been investigated for their ability to modulate G protein-coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling and are prominent drug targets. The specific focus has been on their interactions with serotonin (B10506) and melatonin (B1676174) receptors.

Ligand Activity at Serotonin 5-HT6 Receptors

The serotonin 6 (5-HT6) receptor is a compelling target for the treatment of cognitive deficits associated with neurological and psychiatric disorders. nih.gov The N-(phenylsulfonyl)indole framework is a key feature in a novel class of potent 5-HT6 receptor ligands. Research into 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles has demonstrated high affinity for this receptor. nih.gov

One of the standout compounds from this class, 4-(2-methylaminoethoxy)-N-(phenylsulfonyl)indole, exhibited a superior binding affinity with an inhibition constant (Ki) of 1 nM for the 5-HT6 receptor. nih.gov Furthermore, this compound showed excellent selectivity, being over 2000-fold more selective for the 5-HT6 receptor compared to the closely related 5-HT7 subtype. nih.gov This high affinity and selectivity underscore the potential of the N-phenylsulfonyl indole and, by extension, the azaindole scaffold in designing targeted 5-HT6 receptor antagonists for enhancing cognitive function. nih.govnih.gov

Table 1: Binding Affinity of a Representative N-(Phenylsulfonyl)indole Derivative at Serotonin Receptors

| Compound | Receptor Target | Binding Affinity (Ki) | Selectivity (vs. 5-HT7) |

|---|---|---|---|

| 4-(2-Methylaminoethoxy)-N-(phenylsulfonyl)indole | 5-HT6 | 1 nM | >2000-fold |

Data sourced from a study on 4-(2-aminoethoxy)-N-(phenylsulfonyl)indoles. nih.gov

Discrimination of Melatonin Receptor Subtypes (MT1 vs. MT2)

Melatonin exerts its physiological effects, including regulation of circadian rhythms, through two primary receptor subtypes, MT1 and MT2. nih.gov Developing ligands that can selectively target one subtype over the other is a key goal for creating more precise therapeutic agents for sleep and mood disorders. nih.gov The 4-azaindole scaffold has been specifically explored for this purpose.

A study focused on synthesizing 4-azaindole and 7-azaindole dimer analogues of melatonin to investigate how the spacer length between the heterocyclic units influences selectivity for MT1 versus MT2 receptors. nih.gov The findings suggest that the distance between the indole rings is a critical parameter for determining binding potency at melatonin receptor sites. nih.gov This research highlights the utility of the 4-azaindole core in the rational design of subtype-selective melatonin receptor ligands, which could lead to treatments with improved efficacy and fewer side effects. nih.gov

Antiproliferative and Antitumor Activities of this compound Derivatives

The azaindole nucleus is recognized as a "privileged scaffold" in the development of anticancer agents, particularly as kinase inhibitors. nih.gov The addition of a phenylsulfonyl group can further enhance this activity, leading to potent antiproliferative and antitumor effects.

Efficacy in Human Cancer Cell Lines

Derivatives of azaindole have shown significant antiproliferative activity across a diverse range of human cancer cell lines. For instance, 7-azaindole sulfonamides have demonstrated antitumor effects in colorectal HCT116 xenograft models. nih.gov Similarly, related indole-aryl amide compounds have shown potent activity against multiple cancer cell lines. The table below summarizes the efficacy of representative indole derivatives against various cancer types, illustrating the broad-spectrum potential of this structural class.

Table 2: Antiproliferative Activity of Representative Indole Derivatives in Human Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| Indole-aryl-amide 1 | HT29 | Colon Carcinoma | 0.31 |

| Indole-aryl-amide 1 | HeLa | Cervical Carcinoma | 25 |

| Indole-aryl-amide 2 | MCF7 | Breast Carcinoma | 0.81 |

| Indole-aryl-amide 2 | PC3 | Prostate Carcinoma | 2.13 |

| Indole-aryl-amide 4 | HT29 | Colon Carcinoma | 0.96 |

| Indole-aryl-amide 4 | HeLa | Cervical Carcinoma | 1.87 |

| Indole-aryl-amide 4 | MCF7 | Breast Carcinoma | 0.84 |

| Indole-aryl-amide 5 | HT29 | Colon Carcinoma | 2.61 |

| Indole-aryl-amide 5 | PC3 | Prostate Carcinoma | 0.39 |

| Indole-aryl-amide 5 | J6 | Jurkat Leukemia | 0.37 |

Data sourced from a study on indole-aryl-amide derivatives. nih.gov

Correlation with Kinase Inhibition Profiles

The antiproliferative effects of azaindole derivatives are strongly correlated with their ability to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival. nih.gov The azaindole scaffold is an excellent bioisostere of the purine (B94841) system, enabling it to effectively bind to the ATP-binding site of many kinases. nih.gov

Specifically, N-1 substituted 4-azaindoles, including those with sulfonyl groups, have been identified as potent kinase inhibitors. Research has shown that N-nitrobenzenesulfonyl-4-azaindoles act as inhibitors of the c-Met kinase, with IC₅₀ values as low as 20 nM. nih.gov Furthermore, the broader azaindole class has been shown to inhibit a wide array of kinases implicated in cancer progression. For example, 4-azaindole derivatives can inhibit Transforming Growth Factor-β Receptor I (TGFβRI), while various other azaindole derivatives target kinases such as Aurora A, DYRK1B, DYRK2, and HDAC6. nih.govresearchgate.net This multi-targeted kinase inhibition profile is a key mechanism behind the observed antitumor activity.

Table 3: Kinase Inhibition Profile of Various Azaindole Derivatives

| Azaindole Type | Kinase Target | Inhibition (IC₅₀) |

|---|---|---|

| N-Nitrobenzenesulfonyl-4-azaindole | c-Met | 20-70 nM |

| 4-Azaindole Derivative (209b) | TGFβRI | 0.002 µM (2 nM) |

| 2,5-Disubstituted-4-azaindole | Aurora A | Significant Inhibition |

| 7-Azaindole Sulfonamide | HDAC6 | Significant Inhibition |

| 7-Azaindole Derivative | DYRK1B / DYRK2 | Nanomolar Potency |

Data sourced from multiple studies on azaindole kinase inhibitors. nih.govnih.govresearchgate.net

Antiviral Potential, Particularly Against HIV-1 Reverse Transcriptase

The development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is crucial for combating drug-resistant strains of HIV-1. The indole scaffold has been a fruitful starting point for potent HIV Reverse Transcriptase (RT) inhibitors, with early work on phenylsulfinyl-indoles evolving to more potent phenylsulfonyl-indole derivatives. nih.gov

This line of research has expanded to other heterocyclic cores bearing the critical N-phenylsulfonyl group. Recently, a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine compounds was identified as highly potent HIV-1 NNRTIs. nih.gov A cryo-electron microscopy structure of a lead compound from this class bound to HIV-1 RT was solved, providing a detailed understanding of its binding mode. nih.gov These compounds showed activity in the sub-nanomolar range and were effective against clinically relevant drug-resistant mutants. nih.gov Given that the N-phenylsulfonyl moiety is the key pharmacophore, these findings strongly suggest that derivatives of this compound could also function as effective HIV-1 reverse transcriptase inhibitors, representing a promising avenue for the development of new antiretroviral therapies.

Activation of Glucokinase for Metabolic Regulation

No studies were identified that investigated the effects of this compound or its derivatives on glucokinase activation. Glucokinase plays a crucial role in glucose homeostasis, and its activators are a subject of interest for the treatment of type 2 diabetes. While other classes of compounds have been explored as glucokinase activators, there is no available data to suggest that this compound derivatives have been evaluated for this purpose.

Exploration of Other Pharmacological Activities (e.g., Antimicrobial, Anti-inflammatory, Antiprotozoal)

Similarly, no specific research was found detailing the antimicrobial, anti-inflammatory, or antiprotozoal activities of this compound. Although various indole and azaindole derivatives have shown promise in these areas, the specific contribution of the phenylsulfonyl and methoxy substituents on the 4-azaindole scaffold remains uncharacterized in the public domain. For instance, some indole derivatives bearing a phenylsulfonyl group have been reported to possess antibacterial activity, but these are structurally distinct from the 4-azaindole core.

Due to the absence of specific research on this compound, no data tables can be generated at this time. Further experimental investigations are required to elucidate the potential therapeutic properties of this compound and its derivatives.

Structure Activity Relationship Sar and Rational Molecular Design for 1 Phenylsulfonyl 5 Methoxy 4 Azaindole Analogs

Systematic Elucidation of Pharmacophoric Requirements for Target Interaction

The pharmacophore model for 4-azaindole-based inhibitors is largely defined by their interaction with the ATP-binding pocket of protein kinases. vulcanchem.comnih.gov The planar 4-azaindole (B1209526) core is a critical feature, allowing it to fit deep within the pocket and engage in key interactions. vulcanchem.com

A general pharmacophore for kinase inhibitors of this class includes:

A Hydrogen Bond Donor/Acceptor Region: The azaindole core itself acts as a hinge-binder. The N7 nitrogen of the pyridine (B92270) ring can form a crucial hydrogen bond with the backbone amide protons of the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. nih.gov

Aromatic/Hydrophobic Regions: The bicyclic azaindole ring and the N1-phenylsulfonyl group provide extensive surfaces for hydrophobic and π-π stacking interactions with conserved aromatic residues (e.g., phenylalanine) in the active site. vulcanchem.com

A Hydrophobic "Gatekeeper" Pocket: The substituent at the N1 position, in this case, the phenylsulfonyl moiety, often occupies a hydrophobic pocket near the gatekeeper residue, a key determinant of kinase selectivity. vulcanchem.com

A Solvent-Exposed Region: Substituents on the azaindole core, such as the 5-methoxy group, often point towards the solvent-exposed region, providing opportunities to fine-tune potency, selectivity, and physicochemical properties.

Role of the Phenylsulfonyl Moiety in Ligand-Receptor Binding and Affinity

The N1-phenylsulfonyl group is not merely a protecting group but an integral part of the pharmacophore that significantly influences binding affinity. In several series of azaindole-based kinase inhibitors, the installation of a sulfonyl group at the N1 position has been a critical step in achieving potent inhibition. nih.gov For instance, N-nitrobenzenesulfonyl-4-azaindole derivatives were identified as potent c-Met inhibitors. nih.gov

The contributions of the phenylsulfonyl moiety are multifaceted:

Hydrophobic Interactions: The phenyl ring effectively occupies a hydrophobic pocket, engaging with non-polar gatekeeper residues. vulcanchem.com

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, forming interactions with residues in the active site, such as the backbone amide of hinge residues. vulcanchem.com

Conformational Constraint: The bulky sulfonyl group helps to lock the conformation of the molecule, potentially reducing the entropic penalty upon binding. It influences the dihedral angle between the phenyl ring and the azaindole core, which is critical for optimal fit.

Electronic Modulation: As a strong electron-withdrawing group, the phenylsulfonyl moiety modulates the electronic character of the azaindole ring system.

In the development of Aurora kinase inhibitors, replacing a urea (B33335) moiety with a sulfonyl group was a successful strategy in analog development. vulcanchem.com This highlights the role of the sulfonyl group as a key structural and electronic component for affinity.

Contribution of the 5-Methoxy Substituent to Potency and Selectivity

Substituents on the azaindole core provide a vector for optimizing potency and selectivity. The 5-methoxy group on the 4-azaindole scaffold is positioned to interact with regions of the ATP binding site that vary between different kinases.

Direct Target Interaction: The oxygen atom of the methoxy (B1213986) group can serve as a hydrogen bond acceptor. In related 7-azaindole (B17877) inhibitors of DYRK1A, hydroxyl derivatives were found to be more active than their methoxy counterparts, suggesting that this position interacts directly with key residues like Lys188 and Ile165. nih.gov While a hydroxyl group can act as both a donor and acceptor, the methoxy group's single role as an acceptor can be used to fine-tune binding interactions.

Selectivity Tuning: As this position often points toward less conserved regions of the kinase active site, modifying the substituent here can drastically alter the selectivity profile. For example, in a series of indole (B1671886) (not azaindole) derivatives targeting Trypanosoma cruzi, a 4-methoxy group was found to be beneficial for potency compared to the unsubstituted analog. researchgate.net

The table below illustrates how substitutions at a similar position on related scaffolds can impact biological activity.

| Scaffold | Substitution at Position 5 | Target Kinase | Observed Activity | Citation |

| 7-Azaindole | -OCH₃ | DYRK1A | Active | nih.gov |

| 7-Azaindole | -OH | DYRK1A | More active than -OCH₃ | nih.gov |

Investigation of Substituent Effects on the 4-Azaindole Heterocyclic Core

Beyond the N1 and C5 positions, modifications at other sites on the 4-azaindole core have been explored to further refine inhibitor properties. Electrophilic substitution tends to occur at the C3 position, providing a key site for chemical elaboration. vulcanchem.com

Research on related 4-azaindole kinase inhibitors has revealed several key SAR trends:

C3-Position: Introduction of sulfur and sulfoxide (B87167) groups at the C3 position has been explored in c-Met inhibitor programs. nih.gov

C6-Position: In one series of N1-substituted 4-azaindole c-Met inhibitors, adding a piperazine (B1678402) group at the C6 position yielded the best results, suggesting this vector points toward a region where bulk and polarity are tolerated and can enhance affinity. nih.gov

Halogenation: Halogenation, for instance at the C5 position, is a common strategy to enhance potency and improve metabolic stability. vulcanchem.com

The following table summarizes findings from SAR studies on the 4-azaindole scaffold.

| Position of Substitution | Substituent | Target | Effect on Activity | Citation |

| C3 | Sulfur/Sulfoxide | c-Met | Explored for optimization | nih.gov |

| C5 | Halogen | General Kinases | Can enhance potency and metabolic stability | vulcanchem.com |

| C6 | Piperazine | c-Met | Gave best results in series | nih.gov |

Conformational Analysis and its Influence on Biological Activity

The three-dimensional conformation of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is a critical determinant of its biological activity. The key conformational variable is the torsional or dihedral angle between the plane of the phenylsulfonyl group and the plane of the 4-azaindole ring. An incorrect orientation can lead to steric clashes with the target protein and a significant loss of potency. nih.gov

Studies on related azaindole inhibitors have underscored this importance. A dihedral study on 5-azaindole (B1197152) inhibitors predicted that potency relied on maintaining a planar and syn conformation, as intramolecular repulsion could otherwise push the hinge-binding moiety out of its optimal binding pose. nih.gov Similarly, analysis of other inhibitors has shown that molecules can be forced to bind in an unfavorable, higher-energy conformation due to steric clashes between different ring systems, leading to reduced affinity. nih.gov Therefore, the phenylsulfonyl group must adopt a low-energy conformation that is complementary to the shape of the kinase ATP-binding site for the compound to exhibit strong inhibition.

Application of Fragment-Based Drug Discovery (FBDD) and Scaffold-Based Design to this compound

The principles of fragment-based drug discovery (FBDD) and scaffold-based design are central to the development of molecules like this compound. nih.gov FBDD begins with the screening of libraries of small, low-molecular-weight compounds (fragments, typically <300 Da) to identify weak but efficient binders to a biological target. nih.govyoutube.com

The 4-azaindole core is an ideal starting point for such an approach. nih.gov A hypothetical FBDD campaign might proceed as follows:

Fragment Screening: A library of fragments is screened against a target kinase, and a simple azaindole or 4-azaindole fragment is identified as a "hit" that binds in the hinge region.

Structure-Guided Elaboration: Using X-ray crystallography, the binding mode of the fragment is determined. nih.gov This structural information guides the "growing" of the fragment.

Scaffold Elaboration: The simple azaindole scaffold is elaborated. A phenylsulfonyl group is added at the N1 position to occupy the hydrophobic pocket near the gatekeeper residue, and various substituents are tested at the C5 position to explore the solvent-exposed region, ultimately leading to the identification of the 5-methoxy group as being optimal for a desired potency and selectivity profile.

The compact molecular framework of 1-(phenylsulfonyl)-4-azaindole (B8813234) itself (molecular weight ~270 Da) makes it an ideal candidate to be considered a fragment for further optimization. vulcanchem.com This iterative, structure-guided process allows for the systematic exploration of chemical space and the rational design of potent and selective inhibitors. nih.gov

Computational Chemistry and Mechanistic Insights

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, docking simulations can offer a window into its potential as an inhibitor or modulator of various protein targets, such as kinases, which are often implicated in diseases. jocpr.com

Prediction of Binding Poses within Target Active Sites

Molecular docking algorithms explore a vast conformational space to identify the most stable binding pose of a ligand within the active site of a protein. This predicted pose represents the most likely orientation the molecule will adopt to achieve maximum favorable interactions. For this compound, docking studies would involve placing the molecule into the binding pocket of a selected protein target. The resulting poses are then scored based on a function that estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction. nih.gov

Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | Estimated binding affinity. A more negative value suggests stronger binding. |

| Key Interacting Residues | LEU83, VAL91, ALA105, LYS30 | Amino acid residues in the active site predicted to form significant interactions. |

| Hydrogen Bonds | 1 | Predicted hydrogen bond between the azaindole nitrogen and the backbone of LEU83. |

| Hydrophobic Interactions | 5 | Predicted non-polar interactions involving the phenyl ring and various residues. |

This table is for illustrative purposes and represents typical data obtained from a molecular docking simulation.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

A detailed analysis of the predicted binding pose reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are primarily of two types: hydrogen bonds and hydrophobic interactions.

Hydrogen bonds are crucial for the specificity of ligand binding. In the case of this compound, the nitrogen atom in the azaindole ring system is a potential hydrogen bond acceptor. nih.gov The oxygen atoms of the sulfonyl group and the methoxy (B1213986) group can also act as hydrogen bond acceptors. The presence of these functional groups allows the molecule to form strong, directional interactions with amino acid residues in the active site that can act as hydrogen bond donors, such as the backbone amides of leucine (B10760876) or valine. mdpi.com

Hydrophobic interactions are non-polar interactions that also contribute significantly to binding affinity. The phenyl group of the phenylsulfonyl moiety and the aromatic rings of the azaindole core are hydrophobic and are likely to interact favorably with non-polar amino acid residues in the binding pocket, such as alanine, valine, leucine, and isoleucine. These interactions are driven by the entropic gain from the displacement of water molecules from the binding site. A comprehensive analysis of these interactions is critical for understanding the structure-activity relationship and for guiding the design of more potent analogs. mdpi.com

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure and properties of a molecule. researchgate.net These methods, based on the principles of quantum mechanics, can be used to predict a wide range of molecular characteristics, from conformational preferences to chemical reactivity. nih.gov

Conformational Preferences and Energy Landscapes

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For this compound, the rotation around the single bonds, particularly the bond connecting the phenylsulfonyl group to the azaindole ring, will define its conformational landscape.

By performing QM calculations, an energy landscape can be generated, plotting the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformations. Understanding the preferred conformation is essential as it dictates the shape of the molecule that will be presented to a biological target.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict its susceptibility to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites of reaction. researchgate.net

Illustrative FMO Data for an Azaindole Derivative

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

This table contains representative data for an azaindole scaffold and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red regions indicate negative electrostatic potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow regions represent intermediate electrostatic potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and methoxy groups, as well as the nitrogen of the pyridine (B92270) ring, highlighting these as potential sites for interaction with positively charged groups or hydrogen bond donors. Conversely, regions around the hydrogen atoms of the aromatic rings would likely show a more positive potential. This information complements FMO analysis in predicting the molecule's reactivity and interaction patterns.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

The key intramolecular interactions are quantified using second-order perturbation theory, which estimates the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. mdpi.com Higher E(2) values indicate stronger interactions. In the case of this compound, significant interactions are expected to involve:

Hyperconjugation from lone pairs: The lone pair electrons on the nitrogen atoms of the azaindole ring and the oxygen atoms of the methoxy and sulfonyl groups can delocalize into adjacent antibonding orbitals (σ* or π). For instance, the interaction between the lone pair of the pyrrolic nitrogen (N-H) and the π orbitals of the fused pyridine ring contributes to the aromaticity and stability of the azaindole system.

Interactions involving the sulfonyl group: The electron-withdrawing nature of the phenylsulfonyl group significantly influences the electronic landscape of the azaindole ring. NBO analysis can quantify the delocalization of electron density from the azaindole nitrogen to the sulfonyl group.

A representative NBO analysis for a molecule with similar functional groups is presented in the table below. The stabilization energies highlight the most significant intramolecular charge transfer events.

Table 1: Representative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound This data is illustrative and represents typical interactions and stabilization energies for similar molecular structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N_pyrrole | π*(C=C)_pyridine | 18.5 | Lone Pair -> Antibonding π |

| LP (1) O_methoxy | σ*(C_ring-C_methoxy) | 5.2 | Lone Pair -> Antibonding σ |

| LP (2) O_sulfonyl | σ*(S-C_phenyl) | 2.8 | Lone Pair -> Antibonding σ |

| π(C_phenyl-C_phenyl) | π*(S=O) | 3.1 | π -> Antibonding π |

Molecular Dynamics Simulations to Elucidate Binding Stability and Dynamics

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. scielo.br In the context of drug discovery, MD simulations are invaluable for assessing the binding stability of a ligand to its biological target, such as a protein kinase. rsc.org The 4-azaindole (B1209526) scaffold is a known "hinge-binder" in many kinase inhibitors, capable of forming crucial hydrogen bonds with the protein's backbone in the ATP-binding site. mdpi.comresearchgate.net

For this compound, an MD simulation would typically involve placing the compound in the active site of a target kinase and simulating its dynamic behavior in a solvated environment. Key parameters analyzed from the simulation trajectory include:

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions. This can highlight which parts of the protein and ligand are involved in the binding interaction and which retain conformational flexibility.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is monitored throughout the simulation. For azaindole-based inhibitors, the hydrogen bonds to the kinase hinge region are critical for binding affinity.

The results of such a simulation can provide a detailed understanding of the dynamic interactions that contribute to the binding affinity and selectivity of the compound.

Table 2: Representative Molecular Dynamics Simulation Results for this compound Bound to a Kinase This data is illustrative of a typical 100 ns MD simulation.

| Parameter | Value | Interpretation |

|---|---|---|

| Average Protein RMSD | 1.8 Å | Indicates a stable protein structure during the simulation. |

| Average Ligand RMSD | 0.9 Å | Suggests the ligand maintains a stable binding mode. |

| Hinge Region RMSF | 0.7 Å | Low fluctuation, indicating a stable interaction with the ligand. |

| H-Bond Occupancy (Azaindole N-H...Backbone C=O) | > 90% | Strong and persistent hydrogen bond, key for binding. |

Computational Approaches to Modulating Physicochemical Properties (e.g., pKa, Lipophilicity) for Drug Optimization

The physicochemical properties of a drug candidate, such as its acid dissociation constant (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict these properties and guide the chemical modification of lead compounds to achieve a more favorable ADME profile. nih.govnih.gov

pKa Prediction: The pKa of a molecule influences its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. The 4-azaindole scaffold has a basic nitrogen in the pyridine ring, and its pKa can be predicted using various computational methods:

Quantum Mechanical (QM) Methods: These approaches, often using Density Functional Theory (DFT) with a continuum solvation model, can provide accurate pKa predictions by calculating the free energy change of deprotonation. nih.gov

Empirical and Machine Learning Models: These methods use databases of known pKa values to build predictive models based on molecular descriptors or structural fragments. chemrxiv.org

Lipophilicity (logP) Prediction: Lipophilicity is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent and is a key factor in its ability to cross cell membranes. The most common measure is the octanol-water partition coefficient, logP. Computational prediction of logP is typically done using:

Whole-molecule methods: These methods use topological or geometric descriptors of the entire molecule to predict logP.

For this compound, the phenylsulfonyl group is expected to increase lipophilicity, while the methoxy group and the azaindole core itself contribute to both lipophilicity and polarity. The introduction of the nitrogen atom in the 4-position of the azaindole ring, compared to an indole (B1671886), generally leads to increased aqueous solubility. nih.govpharmablock.com Computational predictions can guide modifications to these groups to fine-tune the pKa and logP for optimal drug-like properties.

Table 3: Illustrative Computational Guidance for Physicochemical Property Modulation This table demonstrates how computational predictions can guide the optimization of this compound.

| Structural Modification | Predicted Effect on pKa (Azaindole N) | Predicted Effect on logP | Rationale for Change |

|---|---|---|---|

| Replace Phenyl with Pyridyl on sulfonyl group | Decrease | Decrease | Introduce H-bond acceptor, reduce lipophilicity, improve solubility. |

| Add a small polar group (e.g., -OH) to the phenyl ring | Minor change | Decrease | Increase polarity and solubility, potential for new H-bonds. |

| Replace Methoxy with a more polar ether (e.g., -OCH2CH2OH) | Minor change | Decrease | Significantly improve aqueous solubility. |

Preclinical Evaluation and Translational Potential of 1 Phenylsulfonyl 5 Methoxy 4 Azaindole Analogs

In Vitro Efficacy and Potency Determination in Relevant Assays

The initial step in evaluating the potential of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole analogs involves determining their inhibitory activity in biochemical assays against specific molecular targets. A significant focus has been on their ability to inhibit protein kinases involved in cancer progression, such as Transforming Growth Factor-β Receptor I (TGFβRI).

Research into 3-pyridyl substituted 4-azaindoles identified them as potent inhibitors of the TGFβRI kinase. nih.gov For instance, the 4-azaindole (B1209526) analog 2a demonstrated significant potency in a biochemical assay, with a half-maximal inhibitory concentration (IC₅₀) of 22 nM against TGFβRI. nih.gov This indicates strong, direct inhibition of the kinase's activity. The potency of these compounds underscores the suitability of the 4-azaindole scaffold for developing effective kinase inhibitors.

| Compound | Target | IC₅₀ (nM) | Assay Type |

|---|---|---|---|

| Analog 2a | TGFβRI | 22 | Biochemical Kinase Assay |

| Analog 97 | JAK2 | 1 | Biochemical Kinase Assay |

| Analog 97 | JAK3 | 5 | Biochemical Kinase Assay |

| N-nitrobenzenesulfonyl-4-azaindole 62 | c-Met | 70 | Biochemical Kinase Assay |

| N-nitrobenzenesulfonyl-4-azaindole 63 | c-Met | 20 | Biochemical Kinase Assay |

Cell-Based Assays for Cellular Activity and Antiproliferative Effects

Following biochemical validation, the next crucial step is to assess whether the enzymatic potency of these analogs translates into activity within a cellular context. Cell-based assays are employed to measure the compounds' ability to inhibit signaling pathways and to exert antiproliferative effects on cancer cells.

The 4-azaindole analog 2a was evaluated in a functional SMAD nuclear translocation assay, which measures the inhibition of the TGFβ signaling pathway inside the cell. It showed an IC₅₀ of 1.8 µM, confirming its ability to engage the target in a cellular environment. nih.gov

Furthermore, other azaindole derivatives have demonstrated broad antiproliferative activity across various cancer cell lines. nih.gov Compounds CM01 and CM02 , for example, inhibit the proliferation of diverse cancer cell lines with GI₅₀ (50% of growth inhibition) values in the sub- or low-micromolar range. nih.gov These compounds were found to act by inhibiting microtubule polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov This highlights an alternative mechanism through which azaindole derivatives can exert anticancer effects.

| Compound | Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|---|

| CM01 | HeLa | Cervical Carcinoma | 14 |

| A549 | Lung Carcinoma | 12 | |

| 786-O | Renal Carcinoma | 11 | |

| MCF7 | Breast Carcinoma | 13 | |

| CM02 | HeLa | Cervical Carcinoma | 11 |

| A549 | Lung Carcinoma | 10 | |

| 786-O | Renal Carcinoma | 9 | |

| MCF7 | Breast Carcinoma | 11 |

Selectivity Profiling Against a Panel of Kinases and Other Biological Targets

A critical aspect of developing a successful kinase inhibitor is ensuring its selectivity. Inhibiting off-target kinases can lead to unwanted side effects. Therefore, advanced analogs are typically screened against a large panel of kinases to determine their selectivity profile. nih.gov

The 4-azaindole analog 2a was reported to have significantly improved kinase selectivity when compared against a panel of 240 off-target kinases. nih.gov This suggests that the 4-azaindole scaffold can be optimized to produce highly selective inhibitors. Another example, compound PLX647 , a 7-azaindole (B17877) derivative, was tested against a panel of 400 kinases and was found to be a highly specific dual inhibitor of KIT and FMS kinases, with only nine other kinases being inhibited by more than 50% at a concentration well above its IC₅₀. nih.gov The ability to quantify selectivity through metrics like the selectivity score helps in comparing and prioritizing compounds for further development. nih.gov

Assessment of Metabolite Profiles and Bioactivation Pathways (if applicable to advanced analogs)

As analogs progress through preclinical development, understanding their metabolic fate becomes essential. Studies are conducted to identify major metabolites and to investigate potential bioactivation pathways that could lead to toxicity. For other advanced kinase inhibitors, these evaluations often involve in vitro studies using liver microsomes or S9 fractions, followed by in vivo pharmacokinetic studies to identify metabolites in plasma and excreta. mdpi.com For certain 7-azaindole CDK9 inhibitors, optimization efforts have specifically focused on pharmacokinetic properties, leading to the development of compounds with short half-lives suitable for intravenous administration. acs.org This demonstrates a deliberate effort to engineer desirable metabolic profiles into this class of compounds.

Considerations for Future In Vivo Efficacy Studies and Disease Models

The culmination of in vitro and early pharmacokinetic data guides the design of in vivo efficacy studies. The choice of animal models is critical and should be relevant to the inhibitor's proposed mechanism of action and therapeutic indication.

For TGFβRI inhibitors like the 4-azaindole analogs, immuno-oncology models are highly relevant. For instance, the analog 3f was tested in a murine MC38 colon adenocarcinoma model. nih.gov When used in combination with an anti-PD-1 antibody, it demonstrated significantly improved antitumor efficacy compared to either agent alone, leading to durable antitumor activity. nih.gov For analogs that act as microtubule inhibitors, such as CM01 and CM02, chorioallantoic membrane xenograft models have been used to show significant inhibition of angiogenesis and tumor growth. nih.gov Future studies will likely continue to explore these compounds in combination therapies and in models of various cancer types where their targets are known to be key drivers of disease. nih.gov

Future Directions and Unexplored Research Avenues

Development of Novel and More Efficient Synthetic Strategies for Azaindole Functionalization

While methods for the synthesis of the basic azaindole core exist, the future development of derivatives of 1-(Phenylsulfonyl)-5-methoxy-4-azaindole will depend on the creation of more efficient and versatile synthetic strategies. rsc.org Current approaches often require multiple steps, harsh reaction conditions, and the use of protecting groups, which can limit the rapid generation of diverse compound libraries. organic-chemistry.org Future research should focus on the following areas:

Late-Stage Functionalization: Developing methods for the direct and selective functionalization of the pre-formed this compound scaffold would be highly valuable. This includes C-H activation and cross-coupling reactions that allow for the introduction of various substituents at different positions on the azaindole ring system. researchgate.netcofc.edu Such strategies would streamline the synthesis of analogs and facilitate the exploration of structure-activity relationships (SAR).

Flow Chemistry and Automation: The use of microreactors and flow chemistry could enable better control over reaction parameters, leading to higher yields and purity. The automation of these processes would accelerate the synthesis of compound libraries for screening purposes.

| Synthetic Strategy | Key Advantages | Potential Challenges |

| Late-Stage C-H Functionalization | Rapid diversification of the core structure, avoidance of de novo synthesis for each analog. researchgate.netcofc.edu | Achieving high regioselectivity, potential for catalyst poisoning by the nitrogen atoms in the azaindole ring. |

| One-Pot Tandem Reactions | Increased efficiency, reduced waste, and purification steps. researchgate.net | Compatibility of reagents and catalysts, optimization of reaction conditions for multiple steps. |

| Microwave-Assisted Synthesis | Dramatic acceleration of reaction times, potential for improved yields. organic-chemistry.org | Scalability of reactions, potential for localized overheating. |

| Flow Chemistry | Precise control over reaction parameters, improved safety and scalability, ease of automation. | Initial setup costs, potential for clogging in microreactors. |

Identification and Validation of Novel Biological Targets for this compound Derivatives

The azaindole scaffold is a known component of inhibitors for a variety of protein classes, particularly kinases. nih.gov However, the specific substitution pattern of this compound may confer affinity for novel biological targets. Future research should aim to:

Broad-Based Phenotypic Screening: Testing the compound and its derivatives in a wide range of cell-based assays representing different disease areas (e.g., oncology, infectious diseases, neurodegenerative disorders) can help identify unexpected biological activities. mdpi.com

Target Deconvolution: For any promising hits from phenotypic screens, identifying the specific molecular target is crucial. This can be achieved through techniques such as chemical proteomics, affinity chromatography, and genetic approaches like CRISPR-Cas9 screening.

Kinase Profiling: Given the prevalence of azaindoles as kinase inhibitors, comprehensive profiling of this compound derivatives against a large panel of kinases is warranted. nih.gov This could reveal potent and selective inhibitors of kinases that are implicated in disease. For instance, various azaindole derivatives have shown activity against checkpoint kinase 1 (CHK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com

Advanced Lead Optimization through Combinatorial Chemistry and High-Throughput Screening

Once a lead compound with promising activity is identified, the next step is to optimize its properties to enhance potency, selectivity, and drug-like characteristics. numberanalytics.com

Combinatorial Chemistry: The development of efficient synthetic routes as described in section 7.1 will enable the creation of large and diverse libraries of this compound derivatives. youtube.com By systematically varying the substituents on the phenylsulfonyl group and other positions of the azaindole ring, a vast chemical space can be explored.

High-Throughput Screening (HTS): These compound libraries can then be rapidly screened for activity against the identified biological target using automated HTS platforms. youtube.comnih.gov HTS allows for the testing of thousands of compounds in a short period, accelerating the identification of structure-activity relationships. youtube.com

Fragment-Based Drug Discovery (FBDD): An alternative or complementary approach is FBDD, where smaller molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. numberanalytics.com

| Optimization Approach | Description | Expected Outcome |

| Combinatorial Chemistry | Automated synthesis of large libraries of related compounds. youtube.com | Rapid generation of extensive SAR data. |

| High-Throughput Screening (HTS) | Rapid screening of large compound libraries against a biological target. youtube.comnih.gov | Identification of potent "hit" compounds for further development. |

| Structure-Based Drug Design | Use of X-ray crystallography or NMR data to guide the design of more potent and selective inhibitors. | Compounds with improved binding affinity and selectivity. |

Integration of Artificial Intelligence and Machine Learning in Predictive SAR and Drug Design

The large datasets generated from combinatorial synthesis and HTS are well-suited for analysis by artificial intelligence (AI) and machine learning (ML) algorithms. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained to recognize the relationships between the chemical structures of the this compound derivatives and their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Predictive ADMET Modeling: AI can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. ijert.orgmdpi.com This allows for the early identification and removal of compounds with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

De Novo Drug Design: Generative AI models can be employed to design entirely new molecules based on the desired properties and the identified pharmacophore of the this compound scaffold.

Exploration of this compound as a Probe for Biological Pathway Elucidation

Beyond its potential as a therapeutic agent, a potent and selective derivative of this compound could serve as a valuable chemical probe to study biological pathways.

Target Engagement Assays: A labeled version of the compound (e.g., with a fluorescent tag or a biotin (B1667282) handle) could be synthesized to visualize its interaction with its target protein within cells and to measure target engagement.

Pathway Analysis: By treating cells with a specific inhibitor and observing the downstream effects on gene expression, protein phosphorylation, and metabolite levels, researchers can gain a deeper understanding of the biological pathways in which the target protein is involved.

Validation of New Drug Targets: The use of a selective chemical probe can help to validate whether the inhibition of a particular protein has the desired therapeutic effect in a cellular or animal model of disease, providing confidence for further drug development efforts.

Q & A

Q. What are the key synthetic pathways for 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of a pre-functionalized azaindole core. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) is recommended to optimize yield . For example:

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in sulfonylated azaindoles?

- Methodological Answer :

- <sup>1</sup>H NMR : Focus on deshielded protons adjacent to the sulfonyl group (δ 7.5–8.2 ppm) and methoxy singlet (δ 3.8–4.0 ppm).

- HRMS : Use isotopic pattern analysis to distinguish between sulfonyl (-SO2) and other electron-withdrawing groups.

Contradictions in data (e.g., unexpected splitting) may arise from rotational isomerism; variable-temperature NMR (VT-NMR) at 25–60°C can clarify dynamics .

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Pair with cheminformatics software (e.g., Schrödinger Suite) to simulate Suzuki-Miyaura coupling pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylsulfonyl group influence binding affinity in kinase inhibition studies?

- Methodological Answer : Conduct a structure-activity relationship (SAR) study with analogs varying in sulfonyl substituents (e.g., electron-withdrawing vs. donating groups). Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate binding energy (ΔG) with experimental IC50 values . Example

Q. What strategies mitigate decomposition of this compound under physiological pH conditions?

- Methodological Answer :

- Stability Assay : Incubate compound in PBS (pH 7.4) and analyze degradation via HPLC-MS at 0, 24, and 48 hours.

- Modification : Introduce steric hindrance (e.g., ortho-methyl on phenylsulfonyl) or replace labile methoxy with trifluoromethoxy.

Data contradictions (e.g., improved in vitro stability but reduced bioavailability) require pharmacokinetic modeling (GastroPlus) to assess absorption-distribution .

Q. How can machine learning optimize the synthesis of this compound derivatives for high-throughput screening?

- Methodological Answer : Train a neural network (e.g., Random Forest or XGBoost) on a dataset of reaction parameters (n > 500 entries) to predict yields. Input features include:

- Catalyst type

- Solvent dielectric constant

- Substrate molar ratio

Validate models using k-fold cross-validation (k=10) and SHAP analysis to interpret feature importance .

Data Contradiction Analysis Framework

- Scenario : Discrepancy between computational binding predictions and experimental IC50 values.

- Resolution Steps :

- Verify force field parameters (e.g., AMBER vs. CHARMM).

- Re-examine protonation states under assay conditions (pH 7.4 vs. 6.5).

- Perform umbrella sampling to assess energy barriers in binding pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.